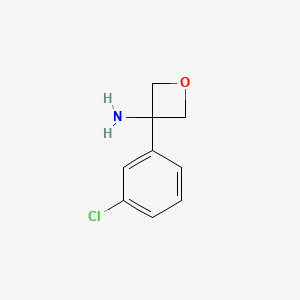

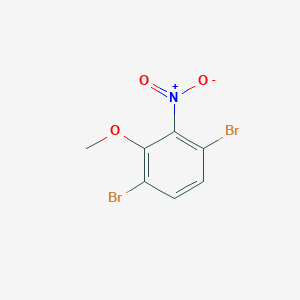

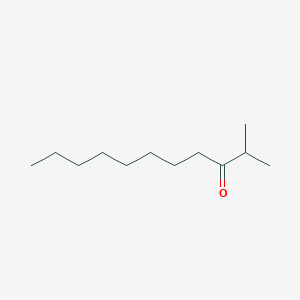

![molecular formula C18H14N4O4 B11948432 1-Methyl-2-(5-methylfuran-2-yl)-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine CAS No. 853407-15-5](/img/structure/B11948432.png)

1-Methyl-2-(5-methylfuran-2-yl)-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 1-Méthyl-2-(5-méthylfuran-2-yl)-N-((5-nitrofuran-2-yl)méthylène)-1H-benzo[d]imidazol-5-amine est un composé organique complexe qui présente un noyau benzimidazole substitué par des groupes furane et nitrofurane.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 1-Méthyl-2-(5-méthylfuran-2-yl)-N-((5-nitrofuran-2-yl)méthylène)-1H-benzo[d]imidazol-5-amine implique généralement des réactions organiques en plusieurs étapes. Une voie courante comprend les étapes suivantes :

Formation du noyau benzimidazole : Cette étape peut être réalisée en condensant l’o-phénylènediamine avec un acide carboxylique approprié ou son dérivé en milieu acide.

Introduction du groupe furane : Le groupe furane peut être introduit par une réaction d’acylation de Friedel-Crafts utilisant le 5-méthylfurane comme matériau de départ.

Attachement du groupe nitro : Le groupe nitrofurane peut être introduit par des réactions de nitration utilisant de l’acide nitrique ou d’autres agents nitrants.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour une production à grande échelle. Cela comprend l’utilisation de réacteurs à écoulement continu, le criblage à haut débit pour des conditions de réaction optimales et l’utilisation de catalyseurs pour améliorer le rendement et la sélectivité.

Analyse Des Réactions Chimiques

Types de réactions

La 1-Méthyl-2-(5-méthylfuran-2-yl)-N-((5-nitrofuran-2-yl)méthylène)-1H-benzo[d]imidazol-5-amine peut subir diverses réactions chimiques, notamment :

Oxydation : Les cycles furane et benzimidazole peuvent être oxydés à l’aide d’agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.

Réduction : Le groupe nitro peut être réduit en amine à l’aide d’agents réducteurs tels que l’hydrogène gazeux en présence d’un catalyseur au palladium.

Substitution : Des réactions de substitution électrophile peuvent se produire sur les cycles aromatiques, permettant une fonctionnalisation supplémentaire.

Réactifs et conditions courants

Oxydation : Permanganate de potassium, peroxyde d’hydrogène.

Réduction : Hydrogène gazeux avec un catalyseur au palladium, borohydrure de sodium.

Substitution : Agents halogénants, agents nitrants.

Principaux produits

Oxydation : Formation d’acides carboxyliques ou de cétones.

Réduction : Formation d’amines.

Substitution : Introduction d’halogène, de nitro ou d’autres groupes fonctionnels.

Applications de la recherche scientifique

La 1-Méthyl-2-(5-méthylfuran-2-yl)-N-((5-nitrofuran-2-yl)méthylène)-1H-benzo[d]imidazol-5-amine a plusieurs applications dans la recherche scientifique :

Chimie médicinale : Elle est étudiée pour son potentiel en tant qu’agent antimicrobien, anticancéreux et anti-inflammatoire.

Synthèse organique : Utilisée comme intermédiaire dans la synthèse de molécules plus complexes.

Science des matériaux : Étudiée pour son utilisation potentielle dans le développement de semi-conducteurs organiques et d’autres matériaux avancés.

Applications De Recherche Scientifique

1-Methyl-2-(5-methylfuran-2-yl)-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Material Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.

Mécanisme D'action

Le mécanisme d’action de la 1-Méthyl-2-(5-méthylfuran-2-yl)-N-((5-nitrofuran-2-yl)méthylène)-1H-benzo[d]imidazol-5-amine implique une interaction avec diverses cibles moléculaires :

Activité antimicrobienne : Elle peut inhiber les enzymes bactériennes ou perturber l’intégrité de la membrane cellulaire.

Activité anticancéreuse : Elle peut induire l’apoptose dans les cellules cancéreuses en interagissant avec l’ADN ou en inhibant les principales voies de signalisation.

Activité anti-inflammatoire : Elle peut inhiber la production de cytokines ou d’enzymes pro-inflammatoires.

Comparaison Avec Des Composés Similaires

Composés similaires

2-Méthyl-1H-benzo[d]imidazole-5-amine : Elle n’a pas les groupes furane et nitrofurane, ce qui la rend moins polyvalente en termes de réactivité chimique et d’applications.

5-Nitro-2-furancarboxaldéhyde :

Unicité

La 1-Méthyl-2-(5-méthylfuran-2-yl)-N-((5-nitrofuran-2-yl)méthylène)-1H-benzo[d]imidazol-5-amine est unique en raison de sa combinaison de groupes fonctionnels, qui confèrent une large gamme de réactivité chimique et d’applications potentielles. La présence à la fois de groupes furane et nitrofurane, ainsi que du noyau benzimidazole, en fait un composé précieux pour la recherche dans divers domaines scientifiques.

Propriétés

Numéro CAS |

853407-15-5 |

|---|---|

Formule moléculaire |

C18H14N4O4 |

Poids moléculaire |

350.3 g/mol |

Nom IUPAC |

N-[1-methyl-2-(5-methylfuran-2-yl)benzimidazol-5-yl]-1-(5-nitrofuran-2-yl)methanimine |

InChI |

InChI=1S/C18H14N4O4/c1-11-3-7-16(25-11)18-20-14-9-12(4-6-15(14)21(18)2)19-10-13-5-8-17(26-13)22(23)24/h3-10H,1-2H3 |

Clé InChI |

SOINSVKVSYWABD-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(O1)C2=NC3=C(N2C)C=CC(=C3)N=CC4=CC=C(O4)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.